molecular formula C11H10N2O4S B3954412 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide

Cat. No. B3954412
M. Wt: 266.28 g/mol
InChI Key: QIQMFRHXYDLILE-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide, also known as HTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HTA belongs to the class of thiazolidinedione compounds and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential therapeutic applications, and several studies have shown its efficacy in various disease models. However, there are also some limitations to using this compound in lab experiments. This compound is a synthetic compound that may not fully mimic the biological effects of natural compounds. This compound may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective compounds. Another potential direction is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Combination therapy may lead to synergistic effects and improved therapeutic outcomes. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective drugs for the treatment of various diseases.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and neurodegenerative diseases.

properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-7-4-2-1-3-6(7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQMFRHXYDLILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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